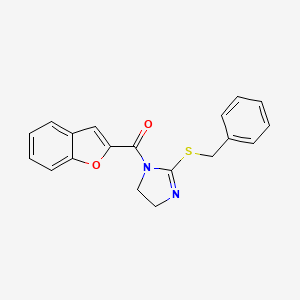

benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851864-65-8

Cat. No.: VC4799365

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851864-65-8 |

|---|---|

| Molecular Formula | C19H16N2O2S |

| Molecular Weight | 336.41 |

| IUPAC Name | 1-benzofuran-2-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |

| Standard InChI | InChI=1S/C19H16N2O2S/c22-18(17-12-15-8-4-5-9-16(15)23-17)21-11-10-20-19(21)24-13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2 |

| Standard InChI Key | NXCOMEWGIJZIKF-UHFFFAOYSA-N |

| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Introduction

Structural Features

The compound's molecular structure includes a benzofuran ring linked to an imidazole ring via a methanone group, with a benzylthio substituent on the imidazole ring. This combination of functional groups provides a rich platform for chemical modifications and interactions with biological targets.

| Component | Description |

|---|---|

| Benzofuran | Fused benzene and furan rings, known for diverse biological activities. |

| Imidazole | Five-membered nitrogen-containing heterocycle, often found in biologically active compounds. |

| Benzylthio | Sulfur-containing group attached to a benzyl moiety, contributing to the compound's lipophilicity and reactivity. |

Synthesis Methods

The synthesis of benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone would likely involve multiple steps, including the formation of the benzofuran and imidazole rings, followed by the introduction of the benzylthio group. Common methods might include:

-

Condensation reactions to form the imidazole ring.

-

Nucleophilic substitution to introduce the benzylthio group.

-

Catalytic reactions to facilitate the formation of the methanone linkage between the benzofuran and imidazole rings.

Biological Activities and Potential Applications

While specific biological data for benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is not readily available, compounds with similar structures have shown potential in medicinal chemistry. Benzofuran derivatives, in particular, have been explored for their anticancer, anti-inflammatory, and antimicrobial properties . The presence of an imidazole ring further enhances the compound's potential for biological activity, as imidazoles are known to interact with various enzymes and receptors .

Research Findings and Future Directions

Given the limited specific research on benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's structural features suggest it could serve as a versatile building block for designing new therapeutic agents. Investigating its interactions with biological targets and assessing its pharmacokinetic properties would be crucial steps in determining its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume